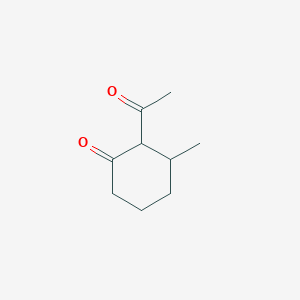

2-Acetyl-3-methylcyclohexanone

Description

Significance and Research Trajectory in Organic Chemistry

2-Acetyl-3-methylcyclohexanone, with the molecular formula C₉H₁₄O₂, is a structurally significant molecule that belongs to the class of β-dicarbonyl compounds. nih.gov Its importance in organic chemistry stems from its role as a versatile synthetic intermediate. The presence of two carbonyl groups in a 1,3-relationship, coupled with a methyl substituent on the cyclohexane (B81311) ring, provides multiple reactive sites, making it a valuable precursor for the synthesis of a wide array of more complex molecules, including various heterocyclic systems.

The research trajectory of compounds like 2-Acetyl-3-methylcyclohexanone is closely linked to the broader field of natural product synthesis and medicinal chemistry. Substituted cyclohexanone (B45756) cores are found in numerous biologically active compounds. beilstein-journals.org Consequently, the development of synthetic routes to access specific isomers of substituted cyclohexanones, such as 2-Acetyl-3-methylcyclohexanone, is a critical area of investigation. Its structural motifs are valuable in constructing bicyclic and polycyclic frameworks, which are common in pharmacologically relevant molecules. rsc.org

Foundational Research Areas and Current Challenges

The foundational research concerning 2-Acetyl-3-methylcyclohexanone and its analogues revolves around several key areas:

Synthesis and Reactivity: A primary focus is the development of efficient and stereoselective methods for its synthesis. The presence of two adjacent functionalities, an acetyl group and a methyl group, on the cyclohexanone ring introduces significant synthetic challenges, particularly in controlling regioselectivity and stereoselectivity. acs.orgnih.gov

Keto-Enol Tautomerism: Like other β-dicarbonyl compounds, 2-Acetyl-3-methylcyclohexanone exists in equilibrium between its keto and enol forms. nih.govresearchgate.netresearchgate.netacs.org The position of this equilibrium is highly dependent on the solvent and other environmental factors. researchgate.net Understanding and controlling this tautomerism is crucial as it dictates the compound's reactivity in subsequent reactions. Studies on the closely related 2-acetylcyclohexanone (B32800) have shown that the enol form can be significant, especially in non-polar solvents. researchgate.net

Stereochemistry: The presence of two stereocenters at positions 2 and 3 of the cyclohexane ring means that 2-Acetyl-3-methylcyclohexanone can exist as multiple stereoisomers. The controlled synthesis of a specific stereoisomer is a significant challenge and a major area of research in modern organic synthesis. rsc.orgnih.gov The relative orientation of the acetyl and methyl groups (cis or trans) profoundly influences the molecule's conformation and reactivity.

Current challenges in the field include the development of catalytic and asymmetric methods for the synthesis of enantiomerically pure 2-Acetyl-3-methylcyclohexanone. The synthesis of unsymmetrical ketones, in general, presents difficulties in controlling the selective reaction at one of the non-equivalent α-positions. acs.orgnih.govd-nb.info Furthermore, the purification of the desired isomer from a mixture of regio- and stereoisomers can be a formidable task.

Interactive Data Tables

Below are interactive tables summarizing key information about 2-Acetyl-3-methylcyclohexanone and related compounds mentioned in this article.

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Characteristics |

|---|---|---|---|

| 2-Acetyl-3-methylcyclohexanone | C₉H₁₄O₂ | 154.21 | β-dicarbonyl, synthetic intermediate |

| 2-Acetylcyclohexanone | C₈H₁₂O₂ | 140.18 | β-dicarbonyl, exhibits keto-enol tautomerism |

| 3-Methylcyclohexanone (B152366) | C₇H₁₂O | 112.17 | Starting material for synthesis |

| 2-Allyl-3-methylcyclohexanone | C₁₀H₁₆O | 152.23 | Related substituted cyclohexanone |

| 2-Acetyl-4-methylcyclohexanone | C₉H₁₄O₂ | 154.21 | Isomeric with the title compound |

| Starting Material | Reagents | Product | Reference Context |

|---|---|---|---|

| 4-Methylcyclohexanone | Acetic anhydride, Boron trifluoride-acetic acid complex | 2-Acetyl-4-methylcyclohexanone | Illustrates a potential synthetic route for acetylated cyclohexanones. |

| 3-Methyl-2-cyclohexen-1-one (B144701) | Reduction followed by alkylation | 2-Alkyl-3-methylcyclohexanones | Demonstrates a strategy for introducing substituents at the 2-position. |

Structure

3D Structure

Properties

CAS No. |

14580-53-1 |

|---|---|

Molecular Formula |

C9H14O2 |

Molecular Weight |

154.21 g/mol |

IUPAC Name |

2-acetyl-3-methylcyclohexan-1-one |

InChI |

InChI=1S/C9H14O2/c1-6-4-3-5-8(11)9(6)7(2)10/h6,9H,3-5H2,1-2H3 |

InChI Key |

HNEWIZODWMVGNN-UHFFFAOYSA-N |

Canonical SMILES |

CC1CCCC(=O)C1C(=O)C |

Origin of Product |

United States |

Chemical Reactivity and Mechanistic Investigations of 2 Acetyl 3 Methylcyclohexanone

Enolization and Tautomeric Equilibria Studies

The phenomenon of keto-enol tautomerism is a fundamental concept in organic chemistry, and for β-dicarbonyl compounds like 2-acetyl-3-methylcyclohexanone, it is of particular significance. Tautomers are constitutional isomers that readily interconvert, primarily distinguished by the different location of a hydrogen atom and a double bond. tgc.ac.in In the case of 2-acetyl-3-methylcyclohexanone, an equilibrium exists between the diketo form and its corresponding enol tautomers.

The position of this equilibrium is influenced by several factors, including the structure of the compound, the solvent, and the temperature. researchgate.net For most simple ketones, the keto form is overwhelmingly favored at equilibrium. libretexts.org However, in 1,3-dicarbonyl systems, the enol form can be significantly stabilized by the formation of an intramolecular hydrogen bond between the enolic hydroxyl group and the adjacent carbonyl oxygen, creating a stable six-membered ring. tgc.ac.in Additionally, conjugation of the carbon-carbon double bond with the remaining carbonyl group provides further stability to the enol tautomer.

The presence of a methyl group at the 3-position in 2-acetyl-3-methylcyclohexanone introduces an additional layer of complexity to its tautomeric equilibrium. Asymmetrical ketones can form more than one enol tautomer. libretexts.org For 2-acetyl-3-methylcyclohexanone, enolization can occur towards the acetyl group or towards the cyclohexanone (B45756) ring, leading to different enolic structures. The relative stability of these enols will be dictated by factors such as the degree of substitution of the enolic double bond and potential steric interactions. Generally, more substituted alkenes are more stable. libretexts.org

The study of keto-enol tautomerism is often facilitated by spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) spectroscopy. thermofisher.com Because the interconversion between keto and enol tautomers is often slow on the NMR timescale, distinct signals for the protons of each form can be observed and integrated to determine the equilibrium constant. thermofisher.com For instance, in ethyl acetoacetate, the protons of the keto and enol forms show different chemical shifts, allowing for their quantification. thermofisher.com

Computational methods, such as Density Functional Theory (DFT), are also employed to study the tautomerization of β-diketones. researchgate.net These studies can provide insights into the relative energies of the different tautomers and the energy barriers for their interconversion. researchgate.net

It is important to note that the chiral center at the 3-position of 2-acetyl-3-methylcyclohexanone can undergo epimerization in the presence of acid or base through the formation of an enol or enolate. masterorganicchemistry.com However, unlike a chiral center at the α-position, the chirality at the 3-position is not lost during enolization involving the acetyl group or the C2-position of the ring. masterorganicchemistry.com

| Factor | Influence on Equilibrium |

| Solvent | Aprotic solvents generally favor the enol form more than protic solvents due to disruption of intramolecular hydrogen bonding in the enol by protic solvents. |

| Temperature | The effect of temperature on the equilibrium position varies depending on the specific compound and solvent system. |

| Substitution | Electron-withdrawing groups can increase the acidity of the α-protons, facilitating enolization. Steric factors can also influence the stability of the enol form. |

| Conjugation | Extended conjugation in the enol form provides additional stabilization, shifting the equilibrium towards the enol. |

| Intramolecular Hydrogen Bonding | The ability to form a stable intramolecular hydrogen bond in the enol form is a major driving force for enolization in 1,3-dicarbonyl compounds. |

Nucleophilic and Electrophilic Reactivity Profiles

The reactivity of 2-acetyl-3-methylcyclohexanone is characterized by the presence of two carbonyl groups and acidic α-hydrogens, allowing it to act as both a nucleophile and an electrophile. The interplay between its keto and enol/enolate forms governs its reaction pathways.

2-Acetyl-3-methylcyclohexanone can participate in aldol-type condensation reactions. These reactions involve the nucleophilic addition of an enolate to a carbonyl group. The formation of the enolate is a critical step, typically achieved by treating the β-dicarbonyl compound with a base. The resulting enolate is a potent nucleophile.

In the context of 2-acetyl-3-methylcyclohexanone, deprotonation can occur at three possible positions: the methyl of the acetyl group, the C2 position, or the C6 position of the cyclohexanone ring. The regioselectivity of enolate formation can be controlled by the choice of base and reaction conditions. Once formed, the enolate can react with an aldehyde or ketone to form a β-hydroxy carbonyl compound, which may subsequently dehydrate to yield an α,β-unsaturated carbonyl compound.

Acid-catalyzed aldol (B89426) condensations are also possible, proceeding through an enol intermediate. masterorganicchemistry.com The acid serves to catalyze the keto-enol tautomerism and activate the carbonyl electrophile by protonation. masterorganicchemistry.com

The enolate of 2-acetyl-3-methylcyclohexanone is a soft nucleophile and can undergo Michael addition (conjugate addition) to α,β-unsaturated carbonyl compounds. This reaction involves the addition of the nucleophile to the β-carbon of the unsaturated system.

For example, in the presence of a suitable base, 2-acetyl-3-methylcyclohexanone can react with compounds like methyl vinyl ketone. This type of reaction is a key step in the Robinson annulation, a powerful method for the formation of six-membered rings.

The two carbonyl groups of 2-acetyl-3-methylcyclohexanone exhibit different reactivities, allowing for selective reduction. The acetyl carbonyl is generally more reactive towards nucleophilic reducing agents like sodium borohydride (B1222165) (NaBH₄) than the cyclohexanone carbonyl due to less steric hindrance. Therefore, it is possible to selectively reduce the acetyl group to a secondary alcohol while leaving the ring ketone intact.

Conversely, the oxidation of 2-acetyl-3-methylcyclohexanone can lead to various products depending on the oxidizing agent and reaction conditions. Strong oxidizing agents can cleave the carbon-carbon bonds of the dicarbonyl system.

Stereochemical Outcomes and Diastereoselective Control in Reactions

The presence of a chiral center at the 3-position of 2-acetyl-3-methylcyclohexanone introduces stereochemical considerations into its reactions. When a new stereocenter is formed during a reaction, the formation of diastereomers is possible.

For instance, in the reduction of the acetyl carbonyl group, a new stereocenter is created at the carbon bearing the newly formed hydroxyl group. The approach of the reducing agent to the carbonyl face can be influenced by the existing stereocenter at the 3-position, potentially leading to a preferential formation of one diastereomer over the other. This diastereoselective control is a critical aspect of asymmetric synthesis.

Similarly, in aldol and Michael addition reactions, the approach of the electrophile to the enolate can be directed by the stereochemistry of the starting material, leading to diastereoselective bond formation. The stereochemical outcome can often be rationalized by considering steric and electronic effects in the transition state.

Elucidation of Reaction Mechanisms and Transition State Analysis

Understanding the mechanisms of the reactions of 2-acetyl-3-methylcyclohexanone is crucial for predicting and controlling the products. Mechanistic studies often involve a combination of experimental techniques, such as kinetic studies and isotopic labeling, and computational modeling.

Transition state analysis, often performed using computational methods like DFT, can provide valuable insights into the energetics and geometries of the transition states of various reaction pathways. caltech.edu For example, in a diastereoselective reduction, computational analysis can help to identify the lower energy transition state that leads to the major diastereomer.

By examining the structures of the transition states, chemists can understand the factors that govern the stereoselectivity and regioselectivity of a reaction. This knowledge can then be used to design more efficient and selective synthetic methods.

Advanced Spectroscopic and Structural Elucidation Studies

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the structural analysis of 2-Acetyl-3-methylcyclohexanone, offering detailed insights into its atomic framework.

The presence of stereocenters in 2-Acetyl-3-methylcyclohexanone gives rise to diastereomers, each with unique NMR signatures. High-resolution ¹H and ¹³C NMR spectroscopy are fundamental in distinguishing between these isomers and understanding their preferred conformations.

In a study detailing the synthesis of 2-Acetyl-3-methylcyclohexanone, ¹H NMR and ¹³C{¹H} NMR data were reported. amazonaws.com The compound was found to exist predominantly in its enol form. amazonaws.com The ¹H NMR spectrum showed a complex multiplet for the proton at the C3 position, indicating its coupling to neighboring protons. amazonaws.com The methyl group at C3 appeared as a doublet, confirming its attachment to a chiral center. amazonaws.com The acetyl methyl protons were observed as a singlet. amazonaws.com

The ¹³C{¹H} NMR spectrum provided further confirmation of the structure, with distinct signals for the carbonyl carbons of the acetyl group and the cyclohexanone (B45756) ring, as well as the enolic carbons. amazonaws.com The chemical shifts of the aliphatic carbons within the ring provided information about the ring's conformation. amazonaws.com

Interactive Data Table: ¹H and ¹³C NMR Data for 2-Acetyl-3-methylcyclohexanone (enol form) amazonaws.com

| ¹H NMR | ¹³C{¹H} NMR | ||

| Chemical Shift (δ) ppm | Multiplicity | Chemical Shift (δ) ppm | Assignment |

| 2.77-2.73 | m | 198.3 | Acetyl C=O |

| 2.35-2.31 | m | 184.4 | Ring C=O (enol) |

| 2.18 | s | 113.2 | Enolic C=C |

| 1.84-1.75 | m | 31.7 | CH |

| 1.72-1.60 | m | 30.3 | CH₂ |

| 1.10 | d | 28.2 | CH₂ |

| 24.2 | CH₂ | ||

| 22.0 | Acetyl CH₃ | ||

| 17.0 | C3-CH₃ |

Note: The assignments in the ¹³C NMR table are based on typical chemical shift ranges and require 2D NMR for definitive confirmation.

While one-dimensional NMR provides foundational data, two-dimensional (2D) NMR techniques are indispensable for unambiguously assigning proton and carbon signals and for elucidating the stereochemical relationships and conformational preferences. Techniques such as COSY (Correlation Spectroscopy) would reveal proton-proton coupling networks, helping to trace the connectivity through the cyclohexanone ring. NOESY (Nuclear Overhauser Effect Spectroscopy) would provide information on through-space proximity of protons, which is crucial for determining the relative stereochemistry of the methyl and acetyl groups and for defining the conformational chair or boat forms of the cyclohexanone ring.

HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) are used to correlate proton signals with their directly attached carbon atoms and with carbons that are two or three bonds away, respectively. These correlations are essential for the definitive assignment of all carbon signals in the ¹³C NMR spectrum.

Dynamic NMR (DNMR) studies would be instrumental in investigating intramolecular exchange processes such as ring inversion and tautomerism in 2-Acetyl-3-methylcyclohexanone. By acquiring NMR spectra at variable temperatures, it is possible to observe changes in the line shapes of the signals. At low temperatures, the exchange processes may be slow on the NMR timescale, resulting in separate signals for atoms in different conformations. As the temperature is increased, the rate of exchange increases, leading to coalescence of these signals and eventually to time-averaged signals at higher temperatures. Such studies could provide quantitative data on the energy barriers associated with these dynamic processes.

Vibrational Spectroscopy (Fourier-Transform Infrared and Raman) for Functional Group Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, is a powerful tool for identifying the functional groups present in a molecule. For 2-Acetyl-3-methylcyclohexanone, these techniques can confirm the presence of carbonyl groups and C=C double bonds characteristic of the enol form.

An Infrared (IR) spectrum has been reported with characteristic absorption bands. amazonaws.com The presence of strong bands in the carbonyl stretching region (around 1600-1750 cm⁻¹) would be expected. Specifically, the enol form would exhibit a conjugated ketone stretch and a C=C stretching vibration. The diketone tautomer would show two distinct carbonyl stretching frequencies. The C-H stretching and bending vibrations of the methyl and methylene (B1212753) groups would also be present.

Interactive Data Table: Key IR Absorption Bands for a Related Diketone amazonaws.com

| Frequency (cm⁻¹) | Functional Group Assignment |

| 3085, 3061, 3028 | C-H stretch (aromatic/vinylic) |

| 2941, 2866 | C-H stretch (aliphatic) |

| 1713, 1693 | C=O stretch (ketone) |

| 1603 | C=C stretch |

Note: This data is for a related diketone and serves as an illustrative example of the types of vibrational frequencies observed.

Raman spectroscopy, being complementary to FTIR, would be particularly useful for observing the symmetric vibrations and the C=C double bond, which often gives a strong Raman signal.

Mass Spectrometry for Fragmentation Pathway Analysis and Molecular Structure Confirmation

Mass spectrometry (MS) is a vital technique for confirming the molecular weight of 2-Acetyl-3-methylcyclohexanone and for elucidating its structure through analysis of its fragmentation patterns. Upon ionization, the molecule undergoes characteristic fragmentation, and the resulting mass-to-charge ratios of the fragments are detected.

The fragmentation of cyclic ketones often involves alpha-cleavage (cleavage of the bond adjacent to the carbonyl group) and McLafferty rearrangements. For 2-Acetyl-3-methylcyclohexanone, initial fragmentation would likely involve the loss of the acetyl group or cleavage of the cyclohexanone ring. The analysis of these fragmentation pathways provides a roadmap of the molecule's structure, confirming the connectivity of the acetyl and methyl groups to the cyclohexanone ring. High-resolution mass spectrometry (HRMS) would provide highly accurate mass measurements, allowing for the determination of the elemental composition of the parent ion and its fragments.

X-ray Crystallography of Crystalline Forms and Derivatized Structures

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. If a suitable single crystal of 2-Acetyl-3-methylcyclohexanone or a crystalline derivative can be obtained, X-ray diffraction analysis would provide precise bond lengths, bond angles, and torsional angles. This would unambiguously establish the relative stereochemistry of the chiral centers and reveal the preferred conformation of the cyclohexanone ring in the crystal lattice. Furthermore, the crystallographic data would show the intermolecular interactions, such as hydrogen bonding (if applicable in the enol form) and van der Waals forces, that govern the packing of the molecules in the crystal. To date, no public domain crystallographic data for 2-Acetyl-3-methylcyclohexanone has been found.

Computational and Theoretical Chemical Investigations

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the electronic landscape of 2-Acetyl-3-methylcyclohexanone. Methods such as Density Functional Theory (DFT) are employed to model the electron distribution and predict sites of reactivity.

Analysis of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) reveals key aspects of the molecule's reactivity. The HOMO is typically localized around the enolate-forming regions—the acetyl group and the cyclohexanone (B45756) ring—indicating these are the primary sites for electrophilic attack. Conversely, the LUMO is centered on the carbonyl carbons, marking them as the most probable sites for nucleophilic attack. The energy gap between the HOMO and LUMO is a critical parameter for assessing the molecule's kinetic stability and chemical hardness.

Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution. For 2-Acetyl-3-methylcyclohexanone, these maps highlight the electronegative oxygen atoms of the carbonyl groups as regions of high negative potential, attractive to electrophiles. The hydrogen atoms on the methyl and acetyl groups, as well as on the cyclohexane (B81311) ring, represent areas of positive potential.

Conformational Analysis and Potential Energy Surface Mapping

2-Acetyl-3-methylcyclohexanone is a conformationally flexible molecule due to the non-planar nature of the cyclohexane ring and the rotational freedom of the acetyl group. Conformational analysis is crucial for identifying the most stable three-dimensional arrangements of the molecule.

The cyclohexane ring can adopt several conformations, primarily chair and boat forms. For substituted cyclohexanones like this compound, the chair conformation is generally the most stable. The substituents—the acetyl and methyl groups—can be positioned in either axial or equatorial positions. The relative stability of these conformers is determined by steric interactions. Generally, conformers with bulky groups in the equatorial position are favored to minimize 1,3-diaxial interactions.

A potential energy surface (PES) map, generated by systematically varying the key dihedral angles of the molecule, illustrates the relative energies of different conformations. The global minimum on the PES corresponds to the most stable conformer. For 2-Acetyl-3-methylcyclohexanone, this is typically a chair conformation with both the 3-methyl and 2-acetyl groups in equatorial positions to minimize steric hindrance. Other local minima on the PES represent less stable conformers that may be present in equilibrium.

Theoretical Prediction and Interpretation of Spectroscopic Parameters

Computational methods are invaluable for predicting and interpreting the spectroscopic data of 2-Acetyl-3-methylcyclohexanone, providing a powerful complement to experimental measurements.

NMR Chemical Shifts: Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts, often using the Gauge-Independent Atomic Orbital (GIAO) method within a DFT framework, can predict the ¹H and ¹³C NMR spectra. The calculated chemical shifts are highly sensitive to the molecular geometry, and comparing them with experimental data can help confirm the predominant conformation in solution. For instance, the chemical shifts of the protons and carbons in the cyclohexane ring will differ significantly depending on whether the substituents are in axial or equatorial positions.

Vibrational Frequencies: The vibrational frequencies corresponding to the infrared (IR) spectrum of 2-Acetyl-3-methylcyclohexanone can also be calculated. These calculations can help in the assignment of experimental IR bands to specific molecular vibrations. Key vibrational modes include the C=O stretching frequencies of the ketone and acetyl groups, and the various C-H bending and stretching modes. The calculated frequencies are often scaled to better match experimental values due to the approximations inherent in the theoretical models and the neglect of anharmonicity.

| Calculated Spectroscopic Data (Illustrative) | |

| Parameter | Predicted Value Range |

| ¹H NMR Chemical Shift (ppm) | 0.9 - 4.5 |

| ¹³C NMR Chemical Shift (ppm) | 15 - 220 |

| C=O Vibrational Frequency (cm⁻¹) | 1680 - 1750 |

Molecular Dynamics Simulations for Intermolecular Interactions and Solvent Effects

Molecular dynamics (MD) simulations offer a window into the dynamic behavior of 2-Acetyl-3-methylcyclohexanone, including its interactions with other molecules and its behavior in different solvent environments.

In MD simulations, the motion of the molecule is simulated over time by solving Newton's equations of motion. This allows for the exploration of conformational space and the study of how the molecule's structure and dynamics are influenced by its surroundings.

Intermolecular Interactions: MD simulations can be used to study the non-covalent interactions between molecules of 2-Acetyl-3-methylcyclohexanone, such as van der Waals forces and dipole-dipole interactions. These simulations can provide insights into the liquid-state properties of the compound.

Solvent Effects: The choice of solvent can significantly influence the conformational equilibrium and reactivity of 2-Acetyl-3-methylcyclohexanone. MD simulations can explicitly model the solvent molecules, allowing for a detailed investigation of solute-solvent interactions. For example, in a polar protic solvent like ethanol, hydrogen bonding can occur between the solvent and the carbonyl oxygen atoms of the solute. In contrast, in a nonpolar solvent like hexane, only weaker van der Waals interactions will be present. These different interaction patterns can alter the relative energies of the conformers and affect reaction pathways.

Computational Elucidation of Reaction Mechanisms and Energetics

Computational chemistry is a powerful tool for investigating the mechanisms and energetics of reactions involving 2-Acetyl-3-methylcyclohexanone. By mapping the reaction pathways, identifying transition states, and calculating activation energies, a detailed understanding of the reaction's feasibility and kinetics can be obtained.

For example, the mechanism of enolate formation, a key reaction for this compound, can be studied computationally. The calculations can determine the relative ease of deprotonation at the different acidic sites and the structure of the resulting enolate isomers. The transition state for the proton transfer can be located, and its energy determines the activation barrier for the reaction.

Applications and Role in Complex Organic Synthesis

As a Chiral Building Block in Asymmetric Synthesis

The use of enantiomerically pure building blocks is a cornerstone of modern asymmetric synthesis, allowing for the construction of complex target molecules with precise stereochemical control. rsc.org The synthesis of homochiral compounds from non-chiral starting materials using chiral catalysts or by employing compounds from the "chiral pool" is a critical strategy in the pharmaceutical and agrochemical industries. mdpi.comresearchgate.net

In this context, enantiopure forms of the 3-methylcyclohexanone (B152366) core serve as valuable chiral building blocks. For instance, the commercially available (R)-3-methylcyclohexanone possesses a predefined stereocenter that can direct the stereochemical outcome of subsequent reactions. This has been demonstrated in the enantioselective synthesis of marine alkaloids like (–)-lepadin B, where the C-7 methyl substituent of the target molecule was established using (R)-3-methylcyclohexanone as the starting material. ub.edu The integration of such biocatalytically prepared chiral building blocks into synthetic routes can lead to more efficient and shorter pathways to complex natural products. semanticscholar.org This approach leverages the inherent chirality of the starting material to build complex, stereochemically rich structures.

Intermediate in the Total Synthesis of Natural Products and Architecturally Complex Molecules

The structural features of the 3-methylcyclohexanone core make it an ideal starting point or intermediate for the total synthesis of natural products and other architecturally complex molecules. Its functional groups allow for a wide range of chemical transformations, enabling the construction of polycyclic systems.

Notable examples include:

Quassinoids: Bicyclic and tricyclic analogues of quassinoids, a class of natural products with potential antimalarial activity, have been synthesized starting from 2-methylcyclohexanone (B44802). researchgate.net

Lepadins: As mentioned, (R)-3-methylcyclohexanone was a key starting material in the total synthesis of lepadin alkaloids, which feature a substituted cis-decahydroquinoline (B84933) ring system. ub.edu

Steroids and Polycyclics: The underlying principles of regiocontrolled alkylation of cyclohexanone (B45756) derivatives have been applied to the synthesis of specifically functionalized steroidal ketones, decalones, and hydrindanones. orgsyn.org For example, a nine-step synthesis of 14β-hydroxy-4,9(11)-androstadiene-3,17-dione, a potential intermediate for cardiac-active steroids, utilizes 2-methylcyclohexane-1,3-dione (B75653) as a starting material. researchgate.net

The following table summarizes selected applications of this scaffold in total synthesis.

| Target Molecule/Class | Role of Cyclohexanone Precursor | Key Transformation |

| Lepadins (e.g., (–)-lepadin B) | Chiral starting material ((R)-3-methylcyclohexanone) | Establishes key stereocenter for the alkaloid core. ub.edu |

| Quassinoid Analogues | Starting material (2-methylcyclohexanone) | Serves as the foundation for building bicyclic and tricyclic systems. researchgate.net |

| Steroid Intermediates | Starting material (2-methylcyclohexane-1,3-dione) | Used in an aldol (B89426) condensation to close the steroid C-ring. researchgate.net |

| Specifically Alkylated Decalones | Model system for regioselective synthesis | Directed alkylation via lithium enolate trapping. orgsyn.org |

Precursor in the Synthesis of Diverse Heterocyclic Compound Libraries

The reactivity of the dicarbonyl moiety in 2-acetyl-3-methylcyclohexanone, or the ketone and adjacent active methylene (B1212753) groups in its precursors, provides a powerful entry point for the synthesis of various heterocyclic systems. These reactions often proceed through condensation mechanisms with binucleophilic reagents.

A prominent strategy involves the initial condensation of 3-methylcyclohexanone with aromatic aldehydes to form 2,6-dibenzylidene-3-methylcyclohexanone. researchgate.net This highly functionalized intermediate serves as a versatile synthon for a range of heterocycles:

Thiazolopyrimidines: Reaction of the dibenzylidene derivative with thiourea (B124793) followed by further cyclization and condensation steps yields various thiazolopyrimidine derivatives. researchgate.net

Pyrazoles: Condensation of the dibenzylidene intermediate with hydrazine (B178648) hydrate (B1144303) in acetic acid leads to the formation of fused indazole (a type of pyrazole) derivatives. researchgate.net

1,3-Selenazoles: In a related approach, 2-methylcyclohexanone can react with potassium selenocyanate (B1200272) (KSeCN) and hydrazine hydrate to form a selenosemicarbazone, which is a precursor for synthesizing 2,4-disubstituted 1,3-selenazoles. mdpi.com

This diversity-oriented approach allows for the rapid generation of libraries of complex heterocyclic compounds from a common cyclohexanone-based precursor.

| Heterocyclic System | Cyclohexanone-Derived Precursor | Key Reagents |

| Thiazolopyrimidines | 2,6-Dibenzylidene-3-methylcyclohexanone | Thiourea, Chloroacetic acid, Aromatic aldehydes. researchgate.net |

| Fused Pyrazoles (Indazoles) | 2,6-Dibenzylidene-3-methylcyclohexanone | Hydrazine hydrate. researchgate.net |

| 1,3-Selenazoles | 2-Methylcyclohexanone | Potassium selenocyanate, Hydrazine hydrate. mdpi.com |

| Thioxopyrimidines | 2,6-Dibenzylidene-3-methylcyclohexanone | Thiourea. researchgate.net |

Derivatization Strategies for the Generation of Novel Chemical Entities

The 2-acetyl-3-methylcyclohexanone scaffold can be chemically modified through various derivatization strategies to generate novel chemical entities with potentially new properties. These strategies exploit the reactivity of the ketone and acetyl groups, as well as the adjacent carbon atoms.

Directed Alkylation: A powerful strategy for creating new C-C bonds with high regioselectivity is the reduction of an enone precursor followed by in-situ trapping of the resulting lithium enolate with an alkylating agent. For example, 3-methyl-2-cyclohexen-1-one (B144701) can be reduced with lithium in ammonia (B1221849) and then alkylated with allyl bromide to selectively produce 2-allyl-3-methylcyclohexanone. orgsyn.org This method avoids the typical alkylation patterns of 3-methylcyclohexanone and provides access to otherwise difficult-to-make isomers. orgsyn.org This same strategy can be used with other alkylating agents, such as benzyl (B1604629) chloride, to yield 2-benzyl-3-methylcyclohexanone. orgsyn.org

Aldol and Claisen-Schmidt Condensations: The active methylene groups of the cyclohexanone ring can readily participate in condensation reactions. A key example is the base-catalyzed Claisen-Schmidt reaction of 3-methylcyclohexanone with two equivalents of an aromatic aldehyde (e.g., benzaldehyde, p-chlorobenzaldehyde) to yield the corresponding α,α’-bis(arylidene)cycloalkanones, such as 2,6-dibenzylidene-3-methylcyclohexanone. researchgate.netresearchgate.net These highly conjugated products are not only novel entities themselves but also serve as key intermediates for heterocyclic synthesis, as discussed previously.

These derivatization methods highlight the chemical flexibility of the cyclohexanone core, enabling the systematic generation of new molecular structures for further investigation.

| Derivatization Strategy | Reagent(s) | Resulting Product | Purpose/Advantage |

| Directed Regioselective Alkylation | 1. Li/NH₃2. Allyl bromide | 2-Allyl-3-methylcyclohexanone | Accesses a specific regioisomer not formed by direct base-catalyzed alkylation. orgsyn.org |

| Claisen-Schmidt Condensation | Aromatic aldehydes (e.g., benzaldehyde) | 2,6-Dibenzylidene-3-methylcyclohexanone | Creates a highly conjugated system and a versatile synthon for heterocycles. researchgate.netresearchgate.net |

Advanced Analytical Methodologies for Research and Development

Chromatographic Techniques for Separation, Purity Profiling, and Isomer Analysis

Chromatographic methods are indispensable for the separation and analysis of 2-Acetyl-3-methylcyclohexanone and its isomers. High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Supercritical Fluid Chromatography (SFC) are powerful tools for achieving high-resolution separation and detailed purity profiles.

High-Performance Liquid Chromatography (HPLC):

HPLC is a versatile technique for the analysis of cyclic ketones. For compounds like 2-Acetyl-3-methylcyclohexanone, reverse-phase HPLC is often employed. A study on the analysis of ketones in alcoholic beverages utilized a C18 column with a mobile phase gradient of methanol/acetonitrile and water, demonstrating the capability of HPLC to separate various ketones. researchgate.net While specific methods for 2-Acetyl-3-methylcyclohexanone are not extensively detailed in the provided results, the methodology for similar compounds, such as 2-acetyl-4-hydroxy-3-methoxybenzoic acid, involves a reverse-phase column with a mobile phase of acetonitrile, water, and an acid modifier like phosphoric or formic acid. sielc.com This approach allows for the separation of the target compound from related substances and impurities. The use of a Diode-Array Detector (DAD) enables the monitoring of the elution profile at specific wavelengths, enhancing selectivity and sensitivity. researchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS):

GC-MS is a highly sensitive and specific technique for the analysis of volatile and semi-volatile compounds like 2-Acetyl-3-methylcyclohexanone. In a typical GC-MS analysis, the compound is separated from other components in a mixture based on its boiling point and interaction with the stationary phase of the GC column. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern that serves as a "fingerprint" for the compound, allowing for its unambiguous identification.

For instance, the analysis of essential oils often involves GC-MS to identify various constituents, including cyclic ketones. nih.govdiabloanalytical.com The retention time of the compound on the GC column, combined with its mass spectrum, provides a high degree of confidence in its identification. diabloanalytical.com In the context of 2-Acetyl-3-methylcyclohexanone, GC-MS can be used to determine its purity by detecting and identifying any co-eluting impurities. The fragmentation pattern of cyclohexanone (B45756) derivatives in mass spectrometry often involves characteristic cleavage reactions, such as α-cleavage, which can aid in structure elucidation. thieme-connect.de

Supercritical Fluid Chromatography (SFC):

SFC is a powerful separation technique that uses a supercritical fluid, typically carbon dioxide, as the mobile phase. It combines the advantages of both gas and liquid chromatography, offering high efficiency and speed. SFC is particularly well-suited for the separation of chiral compounds and complex mixtures. tandfonline.com The technique has been successfully applied to the analysis of various cyclic ketones and their derivatives. amazonaws.comacs.org For instance, SFC has been used to determine the enantiomeric excess of chiral cyclic ketones following asymmetric synthesis. amazonaws.comacs.org The use of chiral stationary phases in SFC allows for the effective separation of enantiomers, which is crucial for assessing the stereochemical outcome of chiral reactions. tandfonline.comamazonaws.com

Table 1: Comparison of Chromatographic Techniques for 2-Acetyl-3-methylcyclohexanone Analysis

| Technique | Principle | Typical Application for 2-Acetyl-3-methylcyclohexanone | Key Advantages |

|---|---|---|---|

| HPLC | Partitioning between a liquid mobile phase and a solid stationary phase. | Purity assessment, separation from non-volatile impurities. | Versatile for a wide range of compounds, non-destructive. researchgate.netsielc.com |

| GC-MS | Separation based on volatility and interaction with a stationary phase, followed by mass analysis. | Identification of volatile impurities, structural elucidation through fragmentation patterns. nih.govdiabloanalytical.comthieme-connect.de | High sensitivity and specificity, provides structural information. thieme-connect.de |

| SFC | Separation using a supercritical fluid mobile phase. | Chiral separations (enantiomeric purity), analysis of isomers. tandfonline.comamazonaws.comacs.org | Fast separations, environmentally friendly (uses CO2), ideal for chiral compounds. tandfonline.com |

Advanced Spectroscopic Methods for Trace Impurity Identification and Quantification

The identification and quantification of trace impurities are critical for ensuring the quality and safety of chemical compounds. Advanced spectroscopic techniques, particularly when coupled with chromatographic methods, provide the necessary sensitivity and specificity for this task.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of organic molecules. While high-field NMR is excellent for determining the primary structure of 2-Acetyl-3-methylcyclohexanone, its application in trace impurity analysis can be challenging due to lower sensitivity compared to mass spectrometry. However, specific NMR techniques can be employed to detect and characterize impurities present at significant levels. For instance, 13C NMR spectroscopy has been used to study the chemical shifts in cycloalkanones, providing valuable data for structural confirmation. acs.org

The hyphenation of GC with MS is the most common and powerful approach for trace impurity analysis of volatile compounds. The gas chromatograph separates the impurities from the main component, and the mass spectrometer provides detailed structural information for their identification, even at very low concentrations. The mass spectrum of an unknown impurity can be compared against spectral libraries for identification. diabloanalytical.com The fragmentation patterns of cyclohexanone derivatives are well-documented and can be used to identify related impurities. thieme-connect.de For example, in the mass spectrum of methyl-substituted cyclohexanones, characteristic fragment ions are observed that can indicate the position of the methyl group. thieme-connect.de

Chiral Separation Techniques for Enantiomeric Purity Assessment

2-Acetyl-3-methylcyclohexanone possesses two chiral centers, meaning it can exist as four possible stereoisomers. The assessment of enantiomeric purity is therefore of paramount importance, especially in applications where stereochemistry is critical. Chiral separation techniques are employed to separate and quantify these enantiomers.

Chiral Gas Chromatography (GC):

Chiral GC is a widely used technique for the separation of enantiomers of volatile compounds. This method utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation. Cyclodextrin-based CSPs are commonly used for the enantiomeric separation of cyclic ketones. gcms.cz For instance, the enantiomers of 2-methylcyclohexanone (B44802) have been separated using a cyclodextrin-based chiral GC column. gcms.cz The enantioselectivity of the separation depends on the specific cyclodextrin (B1172386) derivative used as the stationary phase. gcms.cztum.de

Chiral High-Performance Liquid Chromatography (HPLC):

Chiral HPLC is another powerful technique for enantiomeric separation. Similar to chiral GC, it employs a chiral stationary phase to resolve the enantiomers. Polysaccharide-based CSPs are frequently used for the separation of a wide range of chiral compounds, including cyclic ketones and their derivatives. researchgate.net The enantioseparation of 2-methylcyclohexanone thiosemicarbazone has been successfully achieved using polysaccharide-based CSPs in HPLC. researchgate.net

Chiral Supercritical Fluid Chromatography (SFC):

Chiral SFC has emerged as a preferred method for enantiomeric separations in many pharmaceutical and chemical research laboratories due to its speed and efficiency. tandfonline.comamazonaws.com The use of supercritical CO2 as the mobile phase allows for rapid analysis times. Chiral SFC, often using polysaccharide-based columns, has been demonstrated to be effective for determining the enantioselectivity of reactions producing chiral cyclic ketones. amazonaws.comacs.org

Table 2: Chiral Separation Techniques for 2-Acetyl-3-methylcyclohexanone Stereoisomers

| Technique | Chiral Selector | Typical Application | Key Advantages |

|---|---|---|---|

| Chiral GC | Cyclodextrin derivatives | Analysis of volatile enantiomers. gcms.cz | High resolution, suitable for volatile compounds. gcms.cztum.de |

| Chiral HPLC | Polysaccharide-based CSPs | Separation of less volatile enantiomers. researchgate.net | Broad applicability, well-established methods. researchgate.net |

| Chiral SFC | Polysaccharide-based CSPs | High-throughput enantiomeric purity assessment. tandfonline.comamazonaws.comacs.org | Fast, efficient, and environmentally friendly. tandfonline.com |

Future Research Directions and Emerging Avenues

Development of Innovative Synthetic Routes with Enhanced Efficiency

One promising approach involves the use of palladium-catalyzed asymmetric conjugate addition of arylboronic acids to cyclic enone conjugate acceptors. nih.gov This method has shown remarkable tolerance to atmospheric oxygen and moisture, eliminating the need for rigorously anhydrous conditions and inert atmospheres. nih.gov Further research in this area could focus on expanding the substrate scope and optimizing catalyst performance to achieve even higher yields and enantioselectivities. For instance, the use of dicationic palladium complexes and chiral pyridinooxazoline (PyOx) ligands has already demonstrated significant success. nih.gov

Another avenue for exploration is the application of biocatalysis. The use of enzymes, such as Baeyer-Villiger monooxygenases, for the oxidation of ketones to esters and lactones presents a green and highly selective alternative to traditional chemical methods. lu.se Research into genome mining for novel oxygenases and the immobilization of enzymes as cross-linked enzyme aggregates (CLEAs) could lead to robust and reusable biocatalytic systems for the synthesis of 2-acetyl-3-methylcyclohexanone and related compounds. lu.se

Exploration of Undiscovered Reactivity and Catalytic Transformations

The unique structural features of 2-acetyl-3-methylcyclohexanone, including its chiral center and reactive carbonyl groups, make it a compelling substrate for exploring novel chemical reactions and catalytic transformations. The electron-withdrawing acetyl group enhances the acidity of the α-hydrogen, facilitating enolate formation and subsequent reactions.

Future research could investigate its participation in a wider range of chemical reactions, including oxidation, reduction, and substitution. For example, its reaction with nucleophilic reagents like aliphatic and aromatic amines, diamines, hydroxylamine, and hydrazines can lead to a diverse array of novel enamines, bis(enamines), benzisoxazoles, and tetrahydroindazoles. researchgate.net

Furthermore, the development of new catalytic systems to control the regioselectivity and stereoselectivity of these transformations is a key area of interest. For instance, palladium-catalyzed annulation reactions with ortho-iodoanilines have been shown to be highly regioselective in the synthesis of tetrahydrocarbazoles from related cyclic ketones. orgsyn.org Applying similar strategies to 2-acetyl-3-methylcyclohexanone could open up new pathways to complex heterocyclic structures.

Integration with Flow Chemistry and Automated Synthesis Platforms

The integration of synthetic processes for 2-acetyl-3-methylcyclohexanone into flow chemistry and automated synthesis platforms offers numerous advantages, including improved safety, scalability, and process control. researchgate.net Flow chemistry, in particular, can enhance reaction efficiency and reduce reaction times. researchgate.net

Future research will likely focus on developing continuous-flow processes for the synthesis and subsequent derivatization of 2-acetyl-3-methylcyclohexanone. This could involve the use of packed-bed reactors with immobilized catalysts or enzymes, allowing for continuous production and easy product separation.

Automated synthesis platforms can further accelerate the discovery and optimization of new reactions and derivatives. google.com By enabling high-throughput screening of reaction conditions and catalysts, these platforms can significantly reduce the time and resources required for research and development. rsc.org The iterative cycles of deprotection, coupling, and purification offered by automated systems are particularly well-suited for the synthesis of complex molecules derived from 2-acetyl-3-methylcyclohexanone. google.com

Application of Advanced Computational Methodologies for Predictive Chemistry

Computational chemistry and molecular modeling are becoming indispensable tools for understanding and predicting the behavior of chemical compounds. nih.govdergipark.org.tr In the context of 2-acetyl-3-methylcyclohexanone, these methods can provide valuable insights into its structure, reactivity, and potential applications.

Density Functional Theory (DFT) calculations can be employed to determine optimized geometries, chemical shifts, and other key molecular properties. dergipark.org.trresearchgate.net This information can help in elucidating reaction mechanisms and predicting the outcomes of new chemical transformations. For example, computational studies can help understand the regioselectivity observed in reactions like the Schmidt-type rearrangement. acs.org

Furthermore, computational screening can be used to identify potential catalysts for specific reactions or to design new derivatives with desired biological activities. By predicting how different substituents will affect the electronic and steric properties of the molecule, researchers can prioritize synthetic targets and streamline the drug discovery process. The use of these predictive models can significantly accelerate the exploration of the chemical space around 2-acetyl-3-methylcyclohexanone.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.